L-Tyrosine, N-(1-oxopropyl)-

Descripción general

Descripción

L-Tyrosine, N-(1-oxopropyl)- is a derivative of the naturally occurring amino acid L-Tyrosine. L-Tyrosine is one of the 20 standard amino acids involved in protein synthesis and plays a crucial role in various biological processes. The N-(1-oxopropyl)- modification suggests the addition of a 1-oxopropyl group to the amino group of L-Tyrosine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Tyrosine, N-(1-oxopropyl)- can be synthesized through chemical and biotechnological methods. Chemical synthesis involves the direct modification of L-Tyrosine using chemical catalysts. This process typically requires extreme reaction conditions such as high temperatures and multi-step procedures, which can result in various toxic intermediates .

Biotechnological methods, including microbial fermentation and enzymatic catalysis, offer an alternative approach. These methods are environmentally friendly and near carbon-free. Enzyme catalysis, in particular, provides a promising and efficient approach due to its elevated specificity, diversity, and atom economy .

Análisis De Reacciones Químicas

Acylation and Hydrolysis Reactions

The 1-oxopropyl group introduces a ketone functionality adjacent to the amide bond, which influences reactivity:

-

Hydrolysis :

The amide bond in N-acylated tyrosine derivatives is susceptible to hydrolysis under acidic or basic conditions. For example, enzymatic de-esterification of L-malyl-L-tyrosine (a similar acylated derivative) using chymotrypsin at pH 7.5 yields free tyrosine . Acidic hydrolysis (e.g., HCl) or alkaline conditions (e.g., NaOH) could cleave the N-(1-oxopropyl) group, regenerating L-tyrosine.

| Reaction | Conditions | Products | Source |

|---|---|---|---|

| Amide hydrolysis | 4N NaOH, reflux | L-Tyrosine + Propionic acid derivatives | |

| Enzymatic deacylation | Chymotrypsin, pH 7.5 | L-Tyrosine + 1-oxopropionic acid |

Oxidation Reactions

The phenolic hydroxyl group on the tyrosine aromatic ring retains its reactivity in N-(1-oxopropyl)-L-tyrosine:

-

Phenolic Oxidation :

Oxidation of the hydroxyl group using agents like KMnO₄ or H₂O₂ forms quinones, a reaction observed in N-succinyl-L-tyrosine. The 1-oxopropyl group does not sterically hinder this process.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ (aqueous) | Mild acidic conditions | Tyrosine-quinone derivatives | |

| H₂O₂ (catalytic Fe³⁺) | Room temperature | Oxidized aromatic intermediates |

Etherification and Alkylation

The phenolic hydroxyl group can undergo etherification, as demonstrated in O-alkyl-N-Fmoc-L-tyrosine synthesis :

-

Williamson Ether Synthesis :

Reaction with alkyl halides (e.g., benzyl bromide) in the presence of triphenylphosphine and azodicarboxylates forms stable ethers .

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Benzyl bromide, DEAD | THF, 0–5°C | O-Benzyl-N-(1-oxopropyl)-L-tyrosine |

Nucleophilic Substitution at the Amide Group

The electron-withdrawing 1-oxopropyl group enhances the electrophilicity of the adjacent carbonyl, enabling nucleophilic attack:

-

Aminolysis :

Reaction with amines (e.g., ethanolamine) could yield urea derivatives, as seen in N-tert-butoxycarbonyl ethanolamine couplings .

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Ethanolamine, DCC | DMF, 25°C | Urea-linked tyrosine derivatives |

Reduction Reactions

The ketone group in the 1-oxopropyl moiety is reducible:

-

Ketone Reduction :

Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces the ketone to a secondary alcohol, forming N-(1-hydroxypropyl)-L-tyrosine.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | N-(1-hydroxypropyl)-L-tyrosine |

Enzymatic and Metabolic Pathways

While not directly studied, N-(1-oxopropyl)-L-tyrosine may interact with enzymes in tyrosine metabolism:

-

Transamination :

Tyrosine transaminases could catalyze the transfer of the α-amino group to α-ketoglutarate, forming 4-hydroxyphenylpyruvate and glutamate . -

Decarboxylation :

Microbial decarboxylases might convert it into phenolic amines under anaerobic conditions .

Stability and Degradation

-

Thermal Degradation :

Decomposition occurs above 200°C, forming volatile byproducts like CO₂ and propionaldehyde. -

Photodegradation :

UV exposure oxidizes the aromatic ring, leading to dimerization or cleavage .

Key Research Findings

-

Synthetic Utility :

N-Acyl tyrosine derivatives are critical intermediates in peptide synthesis, enabling selective protection of functional groups . -

Biochemical Relevance :

Analogous compounds like N-succinyl-L-tyrosine participate in bacterial diaminopimelate pathways, suggesting potential metabolic roles for N-(1-oxopropyl)-L-tyrosine . -

Pharmacological Potential :

Tyrosine derivatives exhibit neuroprotective and antioxidant properties, though the 1-oxopropyl variant’s bioactivity remains unexplored .

Aplicaciones Científicas De Investigación

Neurotransmitter Precursor

L-Tyrosine is recognized as a precursor for catecholamines, including dopamine and norepinephrine. The administration of L-tyrosine has been studied for its effects on cognitive performance, particularly under stress or cognitive load. Research indicates that tyrosine supplementation can improve cognitive control functions such as response inhibition and task switching in demanding situations .

Table 1: Summary of Cognitive Effects of L-Tyrosine Supplementation

| Study | Population | Dosage | Findings |

|---|---|---|---|

| Glaeser et al. (1983) | Rodents | Not specified | Increased dopamine metabolites in CSF |

| Jongkees et al. (2015) | Young adults | 150 mg/kg | Improved cognitive performance under stress |

| Molinoff & Axelrod (1971) | Various | Not specified | Established tyrosine as a precursor for catecholamines |

Treatment of Anorexia Nervosa

A study investigated the pharmacokinetics of L-tyrosine loading in adolescents with anorexia nervosa (AN). Results showed that peak tyrosine levels occurred two to three hours after administration, indicating potential benefits in managing neurotransmitter levels in patients with AN .

Case Study: Anorexia Nervosa

- Participants : 2 adolescents with AN and 2 healthy controls

- Dosage : 2.5 g oral L-tyrosine

- Duration : 12 weeks for AN participants

- Outcome : Variation in blood tyrosine response; sustained rise in one participant over time.

LAT1 Transport Mechanism

L-Tyrosine and its derivatives are being explored for their ability to target the L-type amino acid transporter 1 (LAT1), which is overexpressed in various cancers. Studies have shown that modifying L-tyrosine into prodrugs can enhance transport rates across the blood-brain barrier (BBB) and into cancer cells, potentially improving drug delivery systems for cancer therapy .

Table 2: LAT1 Targeting Prodrugs Derived from L-Tyrosine

| Prodrug | Modification | Transport Rate | Efficacy |

|---|---|---|---|

| Ketoprofen-L-Tyrosine Conjugate | Ester linkage with ketoprofen | Enhanced compared to standard L-tyrosine | Effective in targeting LAT1 |

| Meta-carboxyl L-Phenylalanine Ester | Hydrophobic modification | Superior LAT1 transport rates observed | Promising for drug delivery |

Neuro-Cognitive Effects

Research indicates that acute administration of L-tyrosine can positively influence neuro-cognitive functions, particularly in aging populations where cognitive decline may be prevalent. Studies have shown improvements in tasks requiring cognitive flexibility and working memory when subjects were administered L-tyrosine before testing .

Summary of Findings

L-Tyrosine, N-(1-oxopropyl)- exhibits promising applications across various fields:

- Cognitive Enhancement : Effective in improving performance under stress.

- Clinical Applications : Potential benefits for patients with anorexia nervosa.

- Cancer Therapeutics : Enhances drug delivery through LAT1 targeting.

Mecanismo De Acción

The mechanism of action of L-Tyrosine, N-(1-oxopropyl)- involves its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects . The compound’s α-carboxyl group can be converted to an aldehyde group by L-Tyrosine reductases through a series of steps, including the formation of an acyl-AMP intermediate .

Comparación Con Compuestos Similares

L-Tyrosine, N-(1-oxopropyl)- can be compared with other derivatives of L-Tyrosine, such as L-3,4-dihydroxyphenylalanine, tyramine, and 4-hydroxyphenylpyruvic acid. These compounds share similar functional groups but differ in their specific modifications and applications . The N-(1-oxopropyl)- modification of L-Tyrosine makes it unique in its specific reactivity and applications.

List of Similar Compounds:Actividad Biológica

L-Tyrosine, N-(1-oxopropyl)- is a compound derived from the amino acid L-tyrosine, which plays a significant role in various biological processes. This article delves into its biological activity, pharmacokinetics, and potential therapeutic applications, supported by diverse research findings and case studies.

Overview of L-Tyrosine

L-Tyrosine is a non-essential amino acid that serves as a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The modification of L-tyrosine to create N-(1-oxopropyl)- enhances its properties and potential applications in pharmacology and neurobiology.

L-Tyrosine acts primarily through its role in synthesizing catecholamines. The conversion of L-tyrosine to L-DOPA is catalyzed by the enzyme tyrosine hydroxylase, which is the rate-limiting step in catecholamine synthesis. This pathway is crucial for maintaining adequate levels of neurotransmitters that influence mood, cognition, and stress response.

Pharmacokinetics

A study investigated the pharmacokinetics of L-tyrosine loading in adolescents with anorexia nervosa compared to healthy peers. Participants received a single oral dose of 2.5 g of L-tyrosine. Blood samples were taken at various intervals to measure plasma tyrosine levels:

| Time (hours) | Blood Tyrosine Level (μmol/L) | Group |

|---|---|---|

| 0 | 48-60 | Both Groups |

| 2 | 132-240 | Healthy Peers |

| 3 | Peak observed | Both Groups |

| 8 | 62-100 | Both Groups |

The results indicated that peak levels occurred at approximately two to three hours post-supplementation and returned to baseline by eight hours. Notably, variations in blood tyrosine response were observed among participants with anorexia nervosa, highlighting the need for further research into factors influencing these responses .

Case Studies

In another study focusing on acute tyrosine administration's effects on cognitive function, researchers found that tyrosine supplementation improved proactive response inhibition and cognitive flexibility in stressful conditions. Participants underwent testing after fasting to control for variability in plasma levels . The findings suggest that L-tyrosine may enhance cognitive performance under stress by modulating neurotransmitter levels.

Neurocognitive Effects

Research indicates that L-tyrosine supplementation may benefit individuals experiencing stress or cognitive decline. For instance, it has been shown to improve working memory and cognitive flexibility during stressful tasks. This effect is particularly relevant for populations exposed to chronic stress or those with neurodegenerative conditions .

Cancer Research

L-Tyrosine's role in cancer metabolism has also been explored. The L-type amino acid transporter (LAT1) is crucial for transporting amino acids into cells, including cancer cells. Studies have suggested that targeting LAT1 with tyrosine derivatives could enhance drug delivery to cancer cells while minimizing systemic toxicity . This avenue presents exciting possibilities for developing novel therapeutic strategies against cancer.

Propiedades

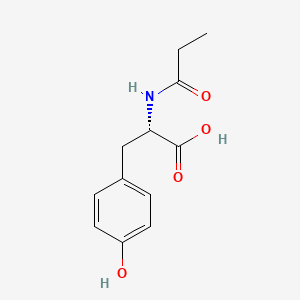

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(propanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-11(15)13-10(12(16)17)7-8-3-5-9(14)6-4-8/h3-6,10,14H,2,7H2,1H3,(H,13,15)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUFKWHJUHBQAL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465118 | |

| Record name | L-Tyrosine, N-(1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83240-72-6 | |

| Record name | L-Tyrosine, N-(1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-(4-hydroxyphenyl)-2-propanamidopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.